17alpha-Cyanomethyl-19-nortestosterone
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Overview
Description
17alpha-Cyanomethyl-19-nortestosterone is a synthetic steroid compound with significant implications in reproductive biology and medicine. It is a metabolite of Norethindrone, a progestin used in combination with estrogen as a contraceptive . The compound is known for its intricate structure and diverse properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Cyanomethyl-19-nortestosterone typically involves the starting material Estra-3,5-dien-17-one, 3-methoxy-.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic chemistry, involving multiple reaction steps under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 17alpha-Cyanomethyl-19-nortestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different steroid analogs .
Scientific Research Applications
17alpha-Cyanomethyl-19-nortestosterone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of other steroids and in studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and its potential as a biomarker.
Medicine: It is investigated for its role in contraceptive formulations and hormone replacement therapies.
Mechanism of Action
The mechanism of action of 17alpha-Cyanomethyl-19-nortestosterone involves its interaction with specific molecular targets and pathways. As a metabolite of Norethindrone, it binds to progesterone receptors, modulating gene expression and influencing reproductive functions . The compound’s effects are mediated through its ability to alter the activity of enzymes and other proteins involved in hormone regulation .
Comparison with Similar Compounds
Norethindrone: A synthetic progestin used in contraceptives.
Levonorgestrel: Another progestin with similar applications.
Dienogest: A progestin used in the treatment of endometriosis.
Uniqueness: 17alpha-Cyanomethyl-19-nortestosterone is unique due to its specific structural modifications, which confer distinct biological activities compared to other progestins. Its cyanomethyl group at the 17alpha position differentiates it from other compounds, influencing its binding affinity and activity at progesterone receptors .
Properties
IUPAC Name |
2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,15-18,23H,2-10H2,1H3/t15-,16+,17+,18-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEXGMZKAAFZNS-JBKQDOAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC#N)O)CCC4=CC(=O)CCC34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=CC(=O)CC[C@H]34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67473-36-3 |
Source
|
Record name | 17alpha-Cyanomethyl-19-nortestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067473363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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